molecular formula C15H14ClNOS B2553427 4-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide CAS No. 1207047-22-0

4-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide

Cat. No.: B2553427
CAS No.: 1207047-22-0
M. Wt: 291.79
InChI Key: LEKBKMFGJXQLCZ-UHFFFAOYSA-N
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Description

4-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is a synthetic organic compound that features a benzamide core with a 4-chloro substituent and a cyclopropyl group attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The thiophene ring can be introduced through a cyclopropanation reaction, where a thiophene derivative is reacted with a cyclopropyl carbinol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine substituent or to modify the benzamide group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated benzamide derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(cyclopropylmethyl)benzamide: Lacks the thiophene ring, which may reduce its bioactivity.

    N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide: Lacks the chlorine substituent, potentially altering its reactivity and biological properties.

    4-chloro-N-(thiophen-2-yl)benzamide: Lacks the cyclopropyl group, which may affect its binding affinity to molecular targets.

Uniqueness

The presence of both the 4-chloro substituent and the (1-(thiophen-2-yl)cyclopropyl)methyl group in 4-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide makes it unique. This combination of functional groups can enhance its reactivity and potential bioactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-chloro-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNOS/c16-12-5-3-11(4-6-12)14(18)17-10-15(7-8-15)13-2-1-9-19-13/h1-6,9H,7-8,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKBKMFGJXQLCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=CC=C(C=C2)Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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